molecular formula C11H8F3NO3 B14278619 Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester CAS No. 132145-24-5

Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester

Cat. No.: B14278619
CAS No.: 132145-24-5
M. Wt: 259.18 g/mol
InChI Key: AEARDNWRJGFLQS-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylimino group, a trifluoromethyl group, and a methyl ester group, making it a unique and versatile molecule in various chemical applications.

Properties

CAS No.

132145-24-5

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

methyl 2-benzoylimino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H8F3NO3/c1-18-10(17)8(11(12,13)14)15-9(16)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

AEARDNWRJGFLQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NC(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as the use of acyl chlorides or acid anhydrides in the presence of alcohols. These methods are preferred for large-scale production due to their efficiency and higher yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Water and a strong acid catalyst such as hydrochloric acid.

    Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Propanoic acid and methanol.

    Oxidation: Various benzoylimino derivatives.

    Substitution: Trifluoromethyl-substituted products.

Scientific Research Applications

Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester stands out due to its combination of a benzoylimino group, a trifluoromethyl group, and a methyl ester group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various applications.

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